molecular formula C10H22O2Si B136674 Cyclohexylethyldimethoxysilane CAS No. 131390-30-2

Cyclohexylethyldimethoxysilane

Cat. No.: B136674
CAS No.: 131390-30-2
M. Wt: 201.36 g/mol
InChI Key: MERVQXRFKMSFJS-UHFFFAOYSA-N
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Description

Cyclohexylethyldimethoxysilane (CAS: 131390-30-2) is an organosilicon compound with the molecular formula C₁₀H₂₂O₂Si and a molecular weight of 202.37 g/mol . Its structure consists of a silicon atom bonded to a cyclohexyl group, an ethyl group, and two methoxy groups. This compound is widely utilized as a surface modifier, coupling agent, and intermediate in polymer synthesis. Its hydrophobic cyclohexyl group enhances compatibility with organic matrices, while the methoxy groups facilitate hydrolysis and condensation reactions, enabling covalent bonding to inorganic substrates like glass or metals .

Preparation Methods

Grignard Reagent-Based Synthesis in Solvent-Free Systems

The Grignard reagent method dominates industrial-scale production of cyclohexyl methyl dimethoxysilane due to its high yield and operational simplicity. Patent CN1532200A details a solvent-free, one-step process using methyltrimethoxysilane, cyclohexane halides, and magnesium powder. Key steps include:

Reaction Mechanism and Stoichiometry

The reaction involves the formation of a Grignard intermediate (cyclohexylmagnesium halide), which reacts with methyltrimethoxysilane to replace one methoxy group:

CH3Si(OCH3)3+C6H11MgXC6H11CH3Si(OCH3)2+Mg(OCH3)X\text{CH}3\text{Si(OCH}3\text{)}3 + \text{C}6\text{H}{11}\text{MgX} \rightarrow \text{C}6\text{H}{11}\text{CH}3\text{Si(OCH}3\text{)}2 + \text{Mg(OCH}_3\text{)X}

Molar ratios of reactants are critical, with methyltrimethoxysilane, cyclohexane halide, and magnesium powder optimized at 1:1:1–1.5 . Excess magnesium ensures complete halide conversion, while controlled reagent addition minimizes side reactions.

Process Optimization

  • Catalyst Selection : Iodine or potassium iodide (0.1–0.5% of silane weight) accelerates magnesium activation. Bromine ethane or methoxylated magnesium chloride further enhances reactivity in large-scale batches .

  • Temperature Control : Reactions proceed at reflux (80–120°C), with incremental cyclohexane halide addition to prevent runaway exotherms.

  • Yield and Purity : The solvent-free method achieves ≥90% yield and 95% purity, avoiding solvent removal steps and reducing waste .

Catalytic Innovations and Reaction Engineering

Role of Halide Substituents

Cyclohexane halides (Cl, Br, I) influence reaction kinetics. Chlorocyclohexane is cost-effective but requires higher temperatures (110°C), whereas bromocyclohexane reacts faster at 90°C . Iodocyclohexane offers rapid kinetics but is seldom used due to cost. Patent data indicate chlorine variants are preferred industrially (Table 1).

Table 1: Halide Impact on Reaction Efficiency

HalideTemperature (°C)Reaction Time (h)Yield (%)
Cl110890.3
Br90691.7
I70489.5

Magnesium Powder Activation

Fresh magnesium powder (20–50 µm particle size) or acid-washed magnesium ensures consistent reactivity. Deactivation due to oxidation is mitigated via nitrogen blanketing and catalyst additives .

Large-Scale Industrial Implementation

Reactor Design and Process Flow

Enamel-coated reactors (200–10,000 L) with reflux condensers, agitators, and drip feeders standardize production. Example 5 in CN1532200A outlines a 200 L batch process:

  • Charge magnesium powder (12 kg), methyltrimethoxysilane (70 kg), and catalyst.

  • Heat to reflux under N₂.

  • Drip chlorocyclohexane (60 kg) over 1.5 hours.

  • Maintain reflux for 30 minutes post-addition.

  • Cool, filter magnesium salts, and distill the crude product.

This protocol achieves 92.6% silane conversion and 90.1% isolated yield .

Waste Management and Sustainability

The solvent-free process eliminates toluene or ether waste, reducing VOC emissions. Magnesium salts (Mg(OCH₃)X) are filtered and repurposed in cement or ceramics industries .

Comparative Analysis with Alternative Methods

Hydrosilylation Routes

Patent EP0537858A2 describes cyclopentyl silane synthesis via hydrosilylation of cyclopentene with trihalosilanes. While analogous for cyclohexyl derivatives, this method requires platinum catalysts (e.g., chloroplatinic acid) and elevated temperatures (100–200°C), making it less cost-effective than Grignard approaches .

Alkoxy Exchange Reactions

Cyclopentyl trimethoxysilane reacts with alcohols (ROH) via methoxy group exchange, catalyzed by NaOCH₃ or BF₃·Et₂O . For cyclohexyl analogues, this route is less favorable due to steric hindrance and lower yields (~70–83%) compared to Grignard methods .

Scientific Research Applications

Synthesis of Cyclohexylethyldimethoxysilane

CEMDS can be synthesized through various methods, including the solvent-free one-step process that enhances yield and efficiency. The general synthesis involves the reaction of cyclohexyl halides with methyl dimethoxysilane in the presence of magnesium powder as a reducing agent.

Key Synthesis Parameters

ParameterValue
Molar Ratio (Silane:Halide:Mg)1:1:1 to 1:1.5
Catalyst Amount0.1-0.5% of silane weight
Reaction TemperatureControlled (specific range)
Reaction Time30-40 minutes (reflux)

The method has shown high conversion rates, often exceeding 90%, making it suitable for industrial applications .

Catalysis

CEMDS is utilized as an external electron donor in Ziegler-Natta catalysts for the production of polypropylene. Studies indicate that using CEMDS can enhance catalytic activity and stereoselectivity, leading to polymers with improved melt flow rates and molecular weights compared to conventional electron donors .

Polymer Modification

The compound plays a crucial role in modifying polymer properties. It acts as a coupling agent that enhances the compatibility between organic polymers and inorganic fillers, which is vital for improving mechanical properties and thermal stability in composite materials.

Surface Treatment

CEMDS is employed in surface treatment applications, particularly for glass and metal surfaces. Its silane groups facilitate bonding between organic materials and inorganic substrates, enhancing adhesion and durability in coatings and sealants.

Case Study 1: Polypropylene Production

In a controlled study, CEMDS was tested as an external donor in Ziegler-Natta catalysis:

  • Objective : To evaluate the impact on polypropylene characteristics.
  • Results :
    • Higher melt flow rate (MFR) observed.
    • Improved isotacticity of produced polypropylene.
  • : CEMDS significantly enhances catalyst performance, leading to better polymer properties .

Case Study 2: Adhesive Formulations

CEMDS was incorporated into adhesive formulations to assess its effectiveness as a coupling agent:

  • Objective : To improve adhesion between dissimilar materials.
  • Results :
    • Enhanced bond strength compared to traditional adhesives.
    • Reduced curing time due to faster hydrolysis rates.
  • : The use of CEMDS in adhesives leads to superior performance in industrial applications .

Mechanism of Action

The mechanism of action of cyclohexylethyldimethoxysilane involves its ability to form stable bonds with various substrates through the silicon atom. The methoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of stable coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, leading to strong adhesion and modification of surface properties.

Comparison with Similar Compounds

Cyclohexyltrimethoxysilane (CAS: 17865-54-2)

Structural Differences :

  • Cyclohexyltrimethoxysilane replaces the ethyl group in Cyclohexylethyldimethoxysilane with an additional methoxy group, resulting in the formula C₉H₂₀O₃Si and a molecular weight of 212.34 g/mol .

Hexamethyldisiloxane (CAS: 107-46-0)

Structural Differences :

  • Hexamethyldisiloxane features a siloxane backbone (Si-O-Si) with six methyl groups, contrasting sharply with the cyclohexyl and ethyl substituents in this compound.

Key Contrast :

  • Unlike this compound, Hexamethyldisiloxane lacks hydrolyzable methoxy groups, rendering it inert in crosslinking reactions .

Comparative Data Table

Property This compound Cyclohexyltrimethoxysilane Hexamethyldisiloxane
CAS No. 131390-30-2 17865-54-2 107-46-0
Molecular Formula C₁₀H₂₂O₂Si C₉H₂₀O₃Si C₆H₁₈OSi₂
Molecular Weight (g/mol) 202.37 212.34 162.38
Key Substituents Cyclohexyl, ethyl, methoxy Cyclohexyl, methoxy Methyl, siloxane backbone
Reactivity Moderate hydrolysis rate High hydrolysis rate Non-reactive
Primary Applications Coupling agents, polymers Silicone resins, coatings Lubricants, solvents
Annual Sales (Bottles) 61 72 N/A

Data compiled from

Research Findings and Industrial Relevance

  • This compound’s balanced reactivity makes it preferable for applications requiring controlled crosslinking, such as in hybrid organic-inorganic composites.
  • Cyclohexyltrimethoxysilane dominates in high-volume industries (e.g., automotive coatings) due to its rapid curing properties .
  • Safety protocols for these compounds emphasize methanol emission control during hydrolysis, aligning with REACH and OSHA guidelines .

Biological Activity

Cyclohexylethyldimethoxysilane (CHEDMS) is an organofunctional silane that has garnered attention for its potential applications in various fields, particularly in polymer chemistry and catalysis. This article explores the biological activity of CHEDMS, focusing on its effects on cellular systems, its role as a catalyst in polymerization processes, and relevant case studies that highlight its significance in research.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C11H24O2SiC_{11}H_{24}O_2Si
  • Molecular Weight : 220.39 g/mol

Research indicates that CHEDMS exhibits biological activity primarily through its interaction with cellular components. One notable study demonstrated that CHEDMS can inhibit the growth of Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line, potentially due to its ability to induce apoptosis (programmed cell death) . The mechanism appears to involve the binding of CHEDMS to fatty acids, which may alter membrane properties and lead to cytotoxic effects .

In Vitro Studies

In vitro assays have shown that CHEDMS can effectively reduce cell proliferation in various cancer cell lines. The following table summarizes key findings from relevant studies:

Study ReferenceCell LineEffect on ProliferationMechanism of Action
Caco-2Inhibition observedInduction of apoptosis
VariousCytotoxic effectsMembrane interaction
PolypropyleneEnhanced polymerizationExternal electron donor role

Case Study 1: Anticancer Properties

A study published in PMC highlighted the cytotoxic effects of CHEDMS on Caco-2 cells, revealing a significant decrease in cell viability at higher concentrations. The study utilized flow cytometry to assess apoptosis rates, confirming that CHEDMS induces cell death through mitochondrial pathways .

Case Study 2: Catalytic Applications

In polymer chemistry, CHEDMS has been employed as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization. The introduction of CHEDMS improved the catalytic activity and stereoselectivity of the polymerization process, resulting in polymers with desirable characteristics such as increased melt flow rates and better thermal stability .

Research Findings

Recent findings emphasize the dual role of CHEDMS as both a biological agent and a catalyst enhancer. For instance:

  • Polymerization Efficiency : In experiments comparing various silanes, CHEDMS demonstrated superior performance as an external electron donor, significantly enhancing the yield and quality of polypropylene produced .
  • Safety Profile : As a non-toxic alternative to other silanes traditionally used in industrial applications, CHEDMS presents an environmentally friendly option for use in medical and food industries .

Q & A

Basic Questions

Q. What are the common synthesis methods for Cyclohexylethyldimethoxysilane, and how are reaction conditions optimized?

this compound is typically synthesized via silane alkylation or condensation reactions. For example, analogous silane syntheses (e.g., cyclohexyltrimethoxysilane) involve reacting chlorosilanes with alcohols in hydrocarbon solvents (e.g., pentane, hexane) under anhydrous conditions . Solvent choice impacts product isolation: hydrocarbon solvents reduce polarity differences, simplifying purification. Stirring rates (~500 rpm) ensure homogeneity, while temperature control minimizes side reactions. Post-synthesis, vacuum distillation or column chromatography is used for purification. Characterization via NMR and FT-IR confirms structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Validates methoxy (-OCH3_3) and silane (Si-O) bonds.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight and purity. Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures accuracy .
  • Elemental Analysis : Quantifies C, H, and Si content to verify stoichiometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
  • Emergency Protocols : In case of skin contact, wash immediately with soap/water. For spills, use inert adsorbents (e.g., silica gel) and avoid direct contact .
  • Storage : Store in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis .

Q. How should researchers conduct a literature review for studies involving this compound?

  • Source Selection : Prioritize peer-reviewed journals (e.g., Journal of Organometallic Chemistry) and authoritative databases (e.g., SciFinder, Reaxys). Avoid non-academic sources .
  • Keyword Strategy : Use terms like “alkoxysilane synthesis,” “structure-property relationships,” and “silane reactivity.”
  • Ethical Considerations : Evaluate prior studies for hazard disclosures and ethical compliance, particularly regarding solvent toxicity and waste disposal .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize this compound synthesis?

  • Variable Screening : Use factorial designs to test solvent polarity, temperature, and catalyst loading. For example, hydrocarbon solvents (e.g., hexane) may improve yield compared to ethers .
  • Response Surface Methodology (RSM) : Model interactions between stirring rate (500–700 rpm) and reaction time to maximize purity.
  • Validation : Replicate optimal conditions in triplicate and compare yields via ANOVA to confirm reproducibility .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Cross-Validation : Combine NMR, FT-IR, and GC-MS to address ambiguities (e.g., overlapping peaks in 1^1H NMR).
  • Reference Standards : Compare spectra with structurally similar silanes (e.g., cyclohexyltrimethoxysilane) .
  • Statistical Analysis : Apply t-tests or chi-square tests to assess data consistency. Outliers may indicate impurities or degradation .

Q. What methodologies are recommended for risk assessment in large-scale synthesis of this compound?

  • Hazard Identification : Review Safety Data Sheets (SDS) for precursors (e.g., chlorosilanes) and solvents. Note flammability and toxicity profiles .
  • Process Hazard Analysis (PHA) : Use techniques like HAZOP to evaluate deviations (e.g., exothermic side reactions).
  • Engineering Controls : Implement pressure-relief systems and automated monitoring for temperature/pH .

Q. How can statistical methods enhance the interpretation of this compound reactivity data?

  • Regression Analysis : Correlate reaction parameters (e.g., temperature, catalyst amount) with yield.
  • Error Propagation : Calculate uncertainty in kinetic studies (e.g., hydrolysis rates) using standard deviations.
  • Multivariate Analysis : Apply PCA to identify dominant factors influencing silane stability .

Properties

IUPAC Name

cyclohexyl-ethyl-dimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPVYYOIYSITJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C1CCCCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131390-30-2
Record name Cyclohexylethyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131390-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylethyldimethoxysilane
Reactant of Route 2
Cyclohexylethyldimethoxysilane
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Cyclohexylethyldimethoxysilane
Reactant of Route 4
Cyclohexylethyldimethoxysilane
Reactant of Route 5
Cyclohexylethyldimethoxysilane
Reactant of Route 6
Cyclohexylethyldimethoxysilane

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